Methylsulfonyl acetate

Description

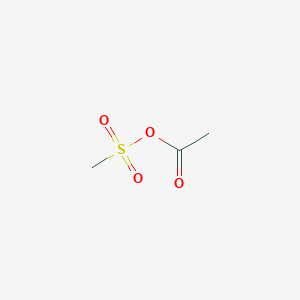

Structure

3D Structure

Properties

IUPAC Name |

methylsulfonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-3(4)7-8(2,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQSMQUBQPWGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303406 | |

| Record name | methylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5539-53-7 | |

| Record name | NSC158252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methylsulfonyl Acetate and Its Precursors

Chemo- and Regioselective Routes to Methylsulfonyl Acetate (B1210297)

The core of methylsulfonyl acetate is the methylsulfonyl group. Its introduction is typically achieved through sulfonylation reactions. A common precursor is methanesulfonyl chloride, which reacts with an appropriate nucleophile. The activation of an alcohol by converting its hydroxyl group into a good leaving group is a fundamental strategy in organic synthesis. youtube.com This is often accomplished by reacting the alcohol with a sulfonyl chloride in the presence of a base like pyridine (B92270). youtube.com

The reaction involves the alcohol's oxygen atom attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. youtube.com This process forms a sulfonate ester and crucially proceeds with the retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during this step. youtube.com For synthesizing this compound, a key intermediate would be methylsulfonylmethanol (CH₃SO₂CH₂OH), which would then undergo esterification. The synthesis of this precursor alcohol itself involves multi-step processes starting from materials like dimethyl sulfoxide (B87167) or methanethiol.

Table 1: Common Sulfonylating Agents and Their Characteristics

| Sulfonylating Agent | Abbreviation | Key Feature | Reference |

| Methanesulfonyl Chloride | MsCl | Forms mesylates, good leaving groups. | youtube.com |

| p-Toluenesulfonyl Chloride | TsCl | Forms tosylates; its bulkiness allows for selective reaction with less sterically hindered alcohols. | youtube.com |

| Trifluoromethanesulfonyl Chloride | TfCl | Forms triflates, which are excellent leaving groups. | youtube.com |

The formation of the acetate ester is the final key transformation. The classic method for this is the Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is a slow, reversible equilibrium. chemguide.co.uk To drive the reaction towards the product, the ester can be distilled off as it forms, provided it has the lowest boiling point of the components in the mixture. chemguide.co.uk

For a substrate like methylsulfonylmethanol, direct esterification with acetic acid using an acid catalyst is a viable route. Modern approaches utilize a variety of catalysts to improve yields and reaction conditions. These include solid acid catalysts and coupling reagents that facilitate the reaction under milder conditions. organic-chemistry.org For instance, peptide coupling reagents like TBTU can be used to form esters from a carboxylic acid and an alcohol at room temperature in the presence of an organic base. organic-chemistry.org

Table 2: Comparison of Selected Esterification Methods

| Method | Catalyst / Reagent | Typical Conditions | Key Advantage | Reference |

| Fischer-Speier | Concentrated H₂SO₄ | Heat, reflux | Low cost, simple | chemguide.co.uk |

| Solid Acid Catalysis | Macroporous polymeric acid | 50-80°C, no water removal needed | Catalyst is reusable, mild conditions | organic-chemistry.orgresearchgate.net |

| Coupling Agent-Mediated | TBTU, Organic Base | Room Temperature | Fast reaction, high yields, works for sensitive substrates | organic-chemistry.org |

| Dehydrative Coupling | Sulfuryl Fluoride (SO₂F₂) | Room Temperature | Mild conditions, broad substrate scope | organic-chemistry.org |

Green chemistry principles aim to make chemical synthesis more environmentally benign by reducing waste, using safer solvents, and improving energy efficiency. mdpi.comnih.gov In the context of synthesizing this compound, several green strategies can be applied.

One major focus is the use of heterogeneous catalysts, such as polymer-supported sulfonic acids or graphene oxide. organic-chemistry.orgresearchgate.net These solid catalysts can be easily filtered out from the reaction mixture and reused, which simplifies purification and reduces waste. organic-chemistry.orgresearchgate.net They can effectively catalyze esterification reactions, sometimes even in the presence of water, eliminating the need for energy-intensive dehydration steps. researchgate.net

Another green approach is the use of safer, more sustainable solvents. Water is an ideal green solvent due to its non-toxicity and availability, though its use can be challenging for non-polar organic reactants. mdpi.com Research has focused on developing surfactant-type catalysts that enable esterifications to occur in water. organic-chemistry.org Additionally, microwave-assisted synthesis can dramatically shorten reaction times and increase product yields, leading to a more energy-efficient process. mdpi.commdpi.com

Table 3: Green Chemistry Strategies in Ester Synthesis

| Strategy | Example | Benefit | Reference |

| Reusable Catalysts | Sulfonated Polypyrene (S-PPR) | Reduces catalyst waste, simplifies purification | researchgate.net |

| Safer Solvents | Water | Non-toxic, non-flammable, abundant | mdpi.com |

| Energy Efficiency | Microwave Irradiation | Shorter reaction times, often higher yields | nih.govmdpi.com |

| Atom Economy | Solvent-Free Reactions | Mechanochemical grinding reduces solvent waste to zero | mdpi.com |

Synthesis of Deuterated and Isotopically Labeled this compound

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools in mechanistic studies and metabolic research. nih.gov The synthesis of deuterated this compound can be achieved by introducing deuterium into either the methylsulfonyl or the acetate moiety using deuterated reagents. isotope.com

For example, to create a deuterated acetate group (e.g., -C(O)CD₃), one could use deuterated acetic anhydride (B1165640) or acetyl chloride in the esterification step. For labeling the methylsulfonyl group (e.g., -SO₂CD₃), the synthesis would need to start from a deuterated precursor like deuterated methyl iodide. Another common strategy involves the reduction of a suitable precursor with a deuterated reducing agent. For instance, if a ketone or aldehyde functionality is present in a precursor, it can be reduced using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at a specific position. arkat-usa.org

Table 4: Selected Reagents for Deuterium Labeling

| Reagent | Formula | Purpose | Reference |

| Acetic anhydride-d₆ | (CD₃CO)₂O | Introduction of a trideuteroacetyl group | isotope.com |

| Sodium borodeuteride | NaBD₄ | Reduction of carbonyls to form deuterated alcohols | arkat-usa.org |

| Lithium aluminum deuteride | LiAlD₄ | Strong reducing agent for carbonyls and esters | arkat-usa.org |

| Deuterium gas | D₂ | Catalytic deuteration of double bonds or imines | lookchem.com |

| Methanol-d | CD₃OD | Deuterated solvent or source of deuterated methyl group | isotope.com |

Asymmetric Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the principles of asymmetric synthesis can be applied to create chiral analogs, which are crucial for developing stereospecific drugs and probes. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from an achiral starting material. nih.gov This can be accomplished using several key strategies.

One method involves using a chiral auxiliary , a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com For example, a precursor ketone to a chiral analog of this compound could be subjected to an aldol (B89426) reaction using an Evans' oxazolidinone auxiliary to establish a specific stereochemistry. numberanalytics.com

Another powerful approach is catalytic asymmetric synthesis , which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. numberanalytics.com For instance, the asymmetric reduction of a ketone precursor using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can produce a chiral alcohol with high enantioselectivity. ptfarm.pl This chiral alcohol could then be esterified to yield the final chiral analog.

Table 5: Major Strategies in Asymmetric Synthesis

| Strategy | Description | Example | Reference |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Using chiral amino acids or sugars as starting materials. | nih.gov |

| Chiral Auxiliary | A temporarily attached chiral group guides the reaction. | Evans' oxazolidinones for asymmetric aldol reactions. | numberanalytics.com |

| Chiral Catalyst | A small amount of a chiral catalyst controls stereoselectivity. | Asymmetric hydrogenation using a chiral metal-ligand complex. | ptfarm.pl |

| Chiral Reagent | A stoichiometric chiral reagent transfers chirality. | Asymmetric hydroboration using a chiral borane (B79455) reagent. | ptfarm.pl |

Flow Chemistry and Continuous Processing in this compound Production Research

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. d-nb.infomdpi.com These benefits are driving its adoption in the pharmaceutical and fine chemical industries. nih.gov

The synthesis of this compound could be readily adapted to a continuous flow process. For example, the esterification step could be performed by pumping a solution of methylsulfonylmethanol and acetic acid through a heated tube packed with a solid-acid catalyst. researchgate.netmdpi.com The small dimensions of flow reactors allow for superior heat and mass transfer, enabling the use of higher temperatures and pressures safely, which can dramatically accelerate reaction rates. mdpi.com This level of control often leads to higher yields and selectivities compared to batch reactions. mdpi.com Furthermore, individual reaction steps can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. mdpi.com

Table 6: Comparison of Batch vs. Flow Processing for Esterification

| Parameter | Batch Processing | Flow Chemistry | Reference |

| Heat Transfer | Poor; difficult to control, risk of hotspots | Excellent; high surface-area-to-volume ratio | mdpi.commdpi.com |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volume | d-nb.info |

| Scalability | Difficult; requires re-optimization | Linear; achieved by running the system for a longer time | nih.gov |

| Process Control | Limited; temperature and concentration gradients | Precise control over temperature, pressure, residence time | mdpi.com |

| Reaction Time | Often long (hours) | Can be significantly shorter (seconds to minutes) | nih.gov |

Enzyme-Catalyzed Synthetic Pathways for this compound Derivatives

The use of biocatalysis in chemical synthesis is a rapidly expanding field, offering sustainable and highly selective alternatives to conventional chemical methods. nih.gov While specific literature detailing the direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis, particularly through the use of enzymes like lipases, provide a strong foundation for developing such pathways. The synthesis of various acetate esters and other structurally related compounds has been successfully achieved using enzymatic routes, suggesting the high potential for applying these methods to this compound and its derivatives. scielo.brresearchgate.net

Enzymatic synthesis offers several advantages, including mild reaction conditions (temperature and pH), high stereo- and regioselectivity, and the generation of biodegradable waste, making it an environmentally benign and often economically viable choice. nih.gov Lipases, in particular, are versatile enzymes that can catalyze esterification, transesterification, and aminolysis reactions, often in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. scielo.brresearchgate.net

The most probable enzymatic route for synthesizing derivatives of this compound would involve a lipase-catalyzed esterification or transesterification. This could theoretically involve the reaction between a hydroxyl-containing sulfone and an acyl donor. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are widely used due to their high activity and stability. nih.gov The reaction mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi kinetic model. nih.gov

Research into the lipase-catalyzed production of biodiesel has demonstrated the effective use of methyl acetate as an acyl acceptor for the transesterification of triglycerides. researchgate.net This highlights the capability of lipases to recognize and utilize acetate esters in catalytic cycles. For instance, studies on biodiesel production from various oils like soybean, cottonseed, and lard using methyl acetate as the acyl acceptor have shown high yields of fatty acid methyl esters, demonstrating the versatility of lipases with different substrates. researchgate.net

Furthermore, the enzymatic acylation of complex molecules such as anthocyanins and carbohydrates to enhance their stability or modify their properties is well-established. nih.govnih.govnih.gov These processes often utilize lipases to catalyze the transfer of an acyl group from a donor, such as a simple ester, to a hydroxyl group on the target molecule. This body of research provides a strong precedent for the potential enzymatic acylation of a suitable sulfonyl-containing precursor to yield a this compound derivative.

While direct enzymatic sulfonation to form the core methylsulfonyl group is a more complex challenge, biocatalytic systems for sulfation have been developed, for example, in the synthesis of chondroitin (B13769445) sulfate. frontiersin.org These multi-enzyme cascade reactions demonstrate that complex functional groups can be installed biocatalytically, suggesting that future research could lead to fully enzymatic or chemo-enzymatic routes for sulfonyl-containing compounds.

The following table illustrates the typical parameters and findings from research on lipase-catalyzed ester synthesis, which could serve as a starting point for developing a process for this compound derivatives.

| Enzyme | Substrate 1 | Substrate 2 (Acyl Donor) | Product | Reaction Conditions | Yield (%) | Reference |

| Novozym 435 | Cottonseed Oil | Methyl Acetate | Fatty Acid Methyl Esters (Biodiesel) | 40°C, 20 h, 240 rpm | 98 | researchgate.net |

| Novozym 435 | Lard | Methyl Acetate | Fatty Acid Methyl Esters (Biodiesel) | 50°C, 20 h, 240 rpm | 95 | researchgate.net |

| Lipozyme TLIM | Soybean Oil | Methyl Acetate | Fatty Acid Methyl Esters (Biodiesel) | 40°C, 20 h, 240 rpm | ~85 | researchgate.net |

| Novozym 435 | Glucose | Vinyl Decanoate | Glucose Monodecanoate | 25 Hz milling, 2-methyl-2-butanol (B152257) solvent | >90 | acs.org |

| Fructosyltransferase | Glucose-6-acetate | Sucrose | Sucrose-6-acetate | 50°C, pH 6.5, 1 h | ~25 (conversion) |

Mechanistic Investigations of Methylsulfonyl Acetate Reactivity

Nucleophilic Reactivity of the Methylsulfonyl Acetate (B1210297) Anion

The anion of methylsulfonyl acetate, generated by the deprotonation of the α-carbon, is a potent nucleophile. libretexts.orgnih.gov The presence of the sulfonyl and acetate groups stabilizes the negative charge, rendering the anion readily formable and reactive towards a variety of electrophiles. libretexts.org

The this compound anion participates in carbonyl condensation reactions, a class of transformations fundamental to carbon-carbon bond formation. libretexts.orglibretexts.org These reactions involve the nucleophilic addition of the enolate-like anion to the carbonyl carbon of aldehydes or ketones. vanderbilt.edumsu.edu

The general mechanism for a carbonyl condensation reaction is a two-step process:

Nucleophilic Addition: The this compound anion attacks the electrophilic carbonyl carbon of another molecule, leading to a tetrahedral intermediate. libretexts.org

Protonation: The resulting alkoxide intermediate is then protonated, typically by the solvent or a mild acid, to yield the final β-hydroxy adduct. libretexts.orgpressbooks.pub

The reactivity in these condensations is influenced by the nature of the carbonyl compound. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. vanderbilt.edu

A prominent example is the Aldol-type condensation, where the this compound anion adds to an aldehyde or ketone. libretexts.orgmsu.edu Another key reaction is the Claisen condensation, which involves the reaction with an ester to form a β-keto ester. msu.edu

The alkylation of the this compound anion provides a direct route to substituted derivatives. This process involves the reaction of the anion with an alkyl halide in an SN2 reaction, where the anion acts as the nucleophile. libretexts.org

The regioselectivity of alkylation becomes a critical consideration when using unsymmetrical ketones that can form different enolates. libretexts.orgyoutube.com The formation of the desired product is governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: Favors the formation of the less substituted (less stable) enolate, which is formed faster. This is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures with short reaction times. libretexts.orgyoutube.com

Thermodynamic Control: Leads to the more substituted (more stable) enolate, which is the product of an equilibrium process. This is favored by using a weaker base at higher temperatures, allowing the system to reach equilibrium. libretexts.orgyoutube.com

| Control | Conditions | Product |

| Kinetic | Strong, bulky base (e.g., LDA), low temperature, short reaction time | Less substituted alkylation product |

| Thermodynamic | Weaker base, higher temperature, longer reaction time | More substituted alkylation product |

Studies on the palladium-catalyzed allylic alkylation have shown that the regioselectivity can be influenced by the nature of the leaving group and the bite angle of the ligand. For instance, using ligands with larger bite angles can direct the regioselectivity towards the branched product.

The this compound anion is a competent Michael donor in Michael addition reactions. wikipedia.orgorganic-chemistry.org This reaction, a type of conjugate addition, involves the 1,4-addition of the nucleophilic anion to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in three key steps: masterorganicchemistry.com

Enolate Formation: A base abstracts a proton from this compound to form the nucleophilic anion.

Conjugate Addition: The anion adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new enolate.

Protonation: The resulting enolate is protonated to give the final 1,5-dicarbonyl product.

The driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the sulfonyl group in this compound, stabilizes the initial anion, making it an effective nucleophile for this transformation. wikipedia.org

Electrophilic Activation and Reactivity of this compound

While the anion of this compound is nucleophilic, the molecule itself can undergo electrophilic activation. This typically involves the coordination of a Lewis acid or a transition metal to the carbonyl oxygen or the sulfonyl group, enhancing the electrophilicity of the molecule. icp.ac.rutsukuba.ac.jp For instance, activation with triflic anhydride (B1165640) in the presence of a pyridine (B92270) N-oxide derivative can generate an electrophilic nitrogen species from secondary amides. uwaterloo.ca

Transition metals, particularly late transition metals like palladium and platinum, are known to act as electrophilic activators for alkenes and other functional groups. tsukuba.ac.jprsc.orguwindsor.ca In the context of related sulfonyl compounds, palladium(II) salts have been shown to activate C-H bonds in strong acid, leading to functionalization. icp.ac.ru Although direct examples with this compound are not extensively detailed, the principles of electrophilic activation by metal catalysts are well-established. icp.ac.rutsukuba.ac.jp The general mechanism involves the coordination of the metal to the substrate, which polarizes the molecule and makes it more susceptible to attack by a nucleophile. uwindsor.ca

Radical Reactions Involving this compound

This compound can participate in radical reactions, which proceed through a distinct chain reaction mechanism involving initiation, propagation, and termination steps. nih.govlibretexts.org The initiation step often involves the homolytic cleavage of a weak bond, which can be induced by heat, UV radiation, or a chemical initiator. libretexts.org

In some instances, the methylsulfonyl group can act as a leaving group in radical cyclization reactions. For example, the cyclization of an adduct can proceed with the extrusion of a methylsulfonyl radical to form a new ring system. mdpi.com Mechanistic studies on the coupling of methyl ketones with DMSO have proposed a radical pathway for the formation of sulfone species, where a methylsulfonyl radical adds to an intermediate. gaylordchemical.com These reactions highlight the potential for the methylsulfonyl moiety to be involved in radical processes. mdpi.comgaylordchemical.com

Pericyclic Reactions and Rearrangements Featuring this compound Moieties

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.eduadichemistry.com These reactions are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.edu The major classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduadichemistry.com

While specific examples of this compound directly participating as a key component in named pericyclic reactions are not extensively documented in the provided context, moieties containing sulfonyl groups can be involved in such transformations. For instance, the principles of cycloaddition reactions, like the Diels-Alder reaction, involve the interaction of the frontier molecular orbitals of the reacting species. alchemyst.co.ukslideshare.net The electronic nature of the methylsulfonyl group could influence the energy of these orbitals and thus the reactivity in potential cycloaddition scenarios.

Rearrangements involving sulfonyl groups have been observed, such as the photo-Fries rearrangement of aryl sulfonates, which involves a researchgate.netevitachem.com-sulfonyl migration. researchgate.net Although this is a photochemical reaction, it demonstrates the capacity for sulfonyl groups to undergo rearrangements, a key feature of some pericyclic reactions.

Transition Metal-Catalyzed Transformations Utilizing this compound

The methylsulfonyl group within this compound and related mesylate compounds serves as an effective activating group and leaving group in a variety of transition metal-catalyzed transformations. The electron-withdrawing nature of the sulfonyl group makes the acetate portion a versatile component in synthetic organic chemistry. Catalytic systems, particularly those involving palladium, nickel, and copper, have been developed to leverage the reactivity of the methylsulfonyl moiety for constructing complex molecular architectures. orgsyn.org

Cross-Coupling Methodologies

Aryl mesylates, which are structurally related to this compound, have emerged as valuable electrophilic partners in palladium-catalyzed cross-coupling reactions. orgsyn.org These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively. orgsyn.orgthermofisher.commdpi.com The utility of aryl mesylates stems from their ready accessibility from phenols and their high reactivity, which offers an advantage in terms of atom economy over heavier aryl tosylates. orgsyn.org

The general mechanism for these cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of the aryl mesylate to a low-valent palladium(0) complex. thermofisher.comwikipedia.org This is followed by transmetalation with an organoboron compound (in the Suzuki-Miyaura reaction) or coordination of an amine (in the Buchwald-Hartwig amination), and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. thermofisher.comwikipedia.org The choice of ligand is crucial for the efficiency of these reactions, with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes often employed to facilitate the key steps of the catalytic cycle. orgsyn.orgwikipedia.org

For instance, the Pd(OAc)₂/CM-phos catalyst system has proven highly effective for both the amination and Suzuki coupling of a range of aryl and heteroaryl mesylates with various amine and arylboronic acid nucleophiles, achieving high yields with moderate catalyst loading. orgsyn.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Aryl Mesylates This table is generated based on data for aryl mesylates, which share the reactive methanesulfonyl group with this compound.

| Mesylate Substrate | Coupling Partner | Reaction Type | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylphenyl mesylate | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / CM-phos | High | orgsyn.org |

| Aryl Mesylate | N-Methylaniline | Buchwald-Hartwig | Pd(OAc)₂ / CM-phos | High | orgsyn.org |

| 1-Bromo-3-(methylsulfonyl)benzene | 3-Pyridylborane | Suzuki-Miyaura | Palladium catalyst | 92.5% | wikipedia.org |

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and molecules containing the methylsulfonyl group have been utilized in such transformations. nih.gov Transition metal catalysis, often involving palladium, rhodium, or iridium, enables the site-selective activation of otherwise unreactive C-H bonds. scispace.commdpi.com

In this context, heteroaryl sulfones, such as 2-(methylsulfonyl)benzothiazole, act as efficient coupling partners in the C–H heteroarylation of aliphatic substrates. nih.gov This approach is particularly valuable for late-stage functionalization of complex molecules, a critical process in drug discovery. nih.gov The mechanism often involves a carboxylate-assisted C-H bond activation, where a metal center coordinates to a directing group on the substrate, and a carboxylate ligand facilitates the deprotonation and cleavage of the C-H bond. scispace.com This forms a metallacyclic intermediate which can then react with the sulfonyl-containing coupling partner.

Computational studies have provided significant insight into these mechanisms, clarifying the roles of the metal, ligands, and additives in determining the reaction's efficiency and selectivity. scispace.com For example, in the palladium-catalyzed arylation of pyrazolo[1,5-a]pyrimidine, the reaction's selectivity is highly sensitive to additives and solvents, with different mechanisms (electrophilic palladation vs. base-assisted deprotonation) proposed for functionalization at different positions. mdpi.com

Asymmetric Catalysis with this compound

The development of asymmetric catalytic methods is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. rsc.org The methylsulfonyl group has been incorporated into substrates for nickel-catalyzed asymmetric hydrogenation reactions to produce chiral amino acids with high enantioselectivity. rsc.orgrsc.orgresearchgate.net

Specifically, an effective method for synthesizing methylsulfonyl-substituted phenylalanine derivatives involves the asymmetric hydrogenation of α-benzamidocinnamic acid esters. rsc.orgresearchgate.net Using a catalyst system composed of nickel(II) acetate and a chiral phosphine ligand like (R)-BINAP, high yields (up to 99%) and excellent enantioselectivities (up to 96% ee) have been achieved. rsc.org This approach represents a significant advancement over other methods that may require expensive starting materials or enzymes. rsc.org

The reaction conditions are critical for achieving high performance. The model reaction is typically performed at elevated temperature and hydrogen pressure, with acetic acid often used as an additive. rsc.org

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation for Methylsulfonyl-Derived Phenylalanine

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Methyl 4-methyl-sulfonyl-α-(2-methoxybenzamido)cinnamate | rsc.org |

| Catalyst | Ni(OAc)₂·4H₂O (30 mol%) | rsc.org |

| Ligand | (R)-BINAP (40 mol%) | rsc.org |

| Pressure | 60 atm H₂ | rsc.org |

| Temperature | 60 °C | rsc.org |

| Result | Up to 99% yield, 96% ee | rsc.org |

Photochemical and Electrochemical Reactivity of this compound

The application of photochemistry and electrochemistry in organic synthesis offers alternative, often milder, pathways for chemical transformations. nih.govnih.gov While direct photochemical or electrochemical studies on this compound are not extensively documented, the reactivity of related sulfonyl compounds and acetates provides insight into potential transformations.

Photoredox catalysis, for example, is widely used for C-H functionalization. nih.gov In these reactions, a photocatalyst, upon irradiation with light, can initiate single-electron transfer (SET) processes to generate radical intermediates from suitable precursors. It is plausible that this compound or its derivatives could participate in such reactions, for instance, through the generation of radicals that could then engage in C-H functionalization of heteroarenes or other substrates. nih.gov

Electrochemistry provides another avenue for activating chemical bonds. frontiersin.orgacs.org Anodic oxidation is a well-known method for generating radical cations or other reactive intermediates. nih.gov For example, the electrochemical oxidation of methylarenes can lead to benzylic functionalization. nih.gov Similarly, methanesulfonyl-containing compounds have been used in electrochemical reactions. Methanesulfonyl imidazoles, for instance, can trap aryl radical cations generated under constant current electrolysis, leading to N-aryl imidazole (B134444) products. nih.gov The acetate group itself can undergo electrochemical oxidation in the classic Kolbe reaction, which involves the dimerization of radicals formed after decarboxylation. nih.gov These precedents suggest that this compound could be susceptible to electrochemical activation, potentially leading to novel synthetic applications.

Solvent Effects and Reaction Medium Influence on this compound Reactivity

The choice of solvent and reaction medium can have a profound impact on the kinetics, mechanism, and outcome of a chemical reaction involving polar molecules like this compound. nih.gov The polarity of the sulfonyl group and the ester functionality suggests that polar solvents would be required for its dissolution and would likely influence its reactivity.

Studies have explicitly shown that for reactions involving this compound, the solvent can significantly alter reaction rates. For instance, reactions conducted in dimethyl sulfoxide (B87167) (DMSO) exhibit faster kinetics. This rate enhancement is attributed to the ability of the polar aprotic solvent to stabilize charged intermediates that may form during the reaction, such as in nucleophilic substitution pathways where the sulfonyl group polarizes the adjacent carbon atom. nih.gov

Role of Methylsulfonyl Acetate in Advanced Organic Synthesis

Methylsulfonyl Acetate (B1210297) as a C2 Synthon in Complex Molecule Assembly

In the strategic planning of organic synthesis, known as retrosynthetic analysis, molecules are conceptually broken down into smaller fragments called synthons. wikipedia.org A synthon represents an idealized ionic fragment that may not exist in reality but corresponds to a tangible chemical species known as a synthetic equivalent. wikipedia.orgyoutube.com

Methylsulfonyl acetate serves as a prime example of a C2 synthon—a two-carbon building block. The key to its function lies in the activated methylene (B1212753) group positioned between the sulfonyl (SO₂) and carbonyl (C=O) functionalities. Treatment with a suitable base readily removes a proton from this methylene group, generating a nucleophilic carbanion.

This carbanion is the synthetic equivalent of a ⁻CH₂-C(O)O- synthon. As a potent nucleophile, it can participate in a variety of carbon-carbon bond-forming reactions, effectively introducing a two-carbon acetate unit into a target molecule. This capability is fundamental in the assembly of complex structures from simpler precursors, allowing for the elongation of carbon chains and the introduction of valuable functional handles for further chemical manipulation. Its role as a C2 building block is crucial for constructing the carbon skeletons of pharmaceuticals and other advanced materials.

Construction of Carbocyclic and Heterocyclic Ring Systems

The reactivity of this compound as a C2 synthon makes it a valuable precursor for constructing a variety of ring structures, which are core components of many natural products and pharmaceutical agents. nih.gov

Pyrrole and furan (B31954) rings are fundamental five-membered aromatic heterocycles found in numerous biologically active molecules. pharmaguideline.comorientjchem.org The synthesis of these rings can often be achieved through the cyclization of 1,4-dicarbonyl compounds, a transformation known as the Paal-Knorr synthesis. pharmaguideline.comorientjchem.org

This compound can be employed to construct the necessary 1,4-dicarbonyl precursors. The synthetic strategy involves the deprotonation of this compound to form its corresponding carbanion. This nucleophile can then react with an α-haloketone in an alkylation reaction. The initial product, a β-keto sulfone, can then undergo further transformations, including reductive removal of the sulfonyl group and subsequent oxidation, to yield the target 1,4-dicarbonyl compound. This intermediate can then be cyclized with ammonia (B1221849) or a primary amine to furnish substituted pyrroles, or dehydrated under acidic conditions to form furans. nih.govorganic-chemistry.orgnih.gov

| Reaction Type | Description | Key Intermediates | Resulting Heterocycle |

| Alkylation-Cyclization | The carbanion of this compound attacks an α-haloketone. The resulting β-keto sulfone is converted to a 1,4-dicarbonyl. | 1,4-dicarbonyl compounds | Pyrroles, Furans |

Six-membered heterocyclic rings like pyridine (B92270) and pyrimidine (B1678525) are privileged structures in medicinal chemistry. acs.orgpharmaguideline.comresearchgate.netmdpi.com this compound and its derivatives are effective reagents for building these scaffolds. For instance, polysubstituted pyridines can be synthesized through the reaction of sulfone-activated compounds like phenylsulfonylacetonitrile with α,β-unsaturated nitriles. mdpi.com

A particularly effective strategy involves the use of reagents derived from 2-(methylsulfonyl)acetic acid. One such reagent, N-(3-(dimethylamino)-2-(methylsulfonyl)allylidene)-N-methylmethanaminium hexafluorophosphate, has been developed and shown to react with various bis-nucleophiles to form heteroaromatic methyl sulfones. chemrxiv.org For example, treatment of this reagent with guanidine (B92328) provides substituted pyrimidines in good yields. chemrxiv.org This transformation highlights how a C2 fragment originating from a this compound derivative can be combined with a three-atom component (guanidine) to construct the six-membered pyrimidine ring.

| Starting Reagent Derivative | Reactant | Conditions | Product | Yield |

| Reagent from 2-(methylsulfonyl)acetic acid | Guanidine | K₂CO₃, MeCN, 60 °C, 12 h | 2-amino-5-(methylsulfonyl)pyrimidine | 79% |

| Reagent from 2-(methylsulfonyl)acetic acid | Urea | K₂CO₃, Py, 100 °C, 12 h | 5-(methylsulfonyl)pyrimidin-2(1H)-one | 31% |

| Reagent from 2-(methylsulfonyl)acetic acid | Thiourea | NaOMe, MeOH, 50 °C, 12 h | 5-(methylsulfonyl)pyrimidine-2(1H)-thione | 61% |

Indole (B1671886) and benzofuran (B130515) motifs are central to a vast number of pharmaceuticals and natural products. niscair.res.inrsc.orgorganic-chemistry.org The synthesis of these fused ring systems can be achieved through various strategies, often involving the cyclization of a precursor containing an ortho-substituted benzene (B151609) ring. mdpi.comacs.org

This compound can serve as the C2 component to build the five-membered heterocyclic portion of these molecules. In a representative synthesis of an indole derivative, the carbanion of this compound can be reacted with an ortho-nitro-substituted halobenzene. The resulting product can then be subjected to reduction of the nitro group to an amine. Intramolecular condensation between the newly formed amine and the ester carbonyl group, followed by elimination, would furnish the indole ring system. A similar strategy, starting with an ortho-hydroxy substituted precursor, can be envisioned for the synthesis of benzofurans. nih.govnih.govresearchgate.net

Stereoselective Transformations Employing this compound

Achieving stereocontrol—the ability to form one stereoisomer preferentially over others—is a central goal of modern organic synthesis. While stereoselective reactions involving simple acetate enolates are notoriously challenging, the presence of the bulky and electron-withdrawing methylsulfonyl group in this compound provides a handle for influencing the stereochemical outcome of reactions. wiley-vch.dethieme-connect.de

In reactions such as aldol (B89426) and Michael additions, the reaction proceeds through a highly organized, cyclic transition state, often described by the Zimmerman-Traxler model. harvard.edureddit.comlmu.de In this model, the relative orientation of the reactants determines the stereochemistry of the product. The steric bulk of the methylsulfonyl group can create a significant energy difference between competing transition states. For example, in a Michael addition reaction, the sulfonyl group will preferentially occupy a pseudo-equatorial position in the chair-like transition state to minimize unfavorable 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com This preference can enforce a specific trajectory for the nucleophilic attack, leading to the predominant formation of one diastereomer. This principle allows for the use of this compound in diastereoselective reactions to construct molecules with precisely defined three-dimensional structures. nih.govnih.gov

Development of Novel Reagents and Catalysts from this compound Derivatives

The unique chemical properties of this compound make it an excellent starting point for the development of new and innovative reagents for organic synthesis. A prominent example is the creation of a highly effective reagent for the synthesis of heteroaromatic methyl sulfones. chemrxiv.org

This reagent, N-(3-(dimethylamino)-2-(methylsulfonyl)allylidene)-N-methylmethanaminium hexafluorophosphate, is synthesized by treating 2-(methylsulfonyl)acetic acid (the carboxylic acid analogue of this compound) with phosphorus oxychloride and dimethylformamide (DMF). This stable, crystalline solid acts as a potent three-carbon electrophile. It reacts efficiently with a wide range of N,N- and N,C-bis-nucleophiles to generate previously inaccessible methyl-sulfonylated heterocycles. For instance, its reaction with hydrazine (B178648) hydrate (B1144303) yields methylsulfonyl-substituted pyrazoles, and its reaction with guanidine produces methylsulfonyl-substituted pyrimidines. chemrxiv.org This methodology provides a direct and powerful route to a class of compounds with high potential in medicinal and materials chemistry.

| Reagent Derived From | Reaction Type | Application |

| 2-(Methylsulfonyl)acetic Acid | Cyclocondensation with bis-nucleophiles | Synthesis of heteroaromatic methyl sulfones (e.g., pyrazoles, pyrimidines) |

Theoretical and Computational Studies of Methylsulfonyl Acetate

Electronic Structure Analysis of Methylsulfonyl Acetate (B1210297) and its Anions/Radicals

The electronic structure of a molecule is fundamental to its chemical behavior. For methylsulfonyl acetate, computational methods such as Density Functional Theory (DFT) are employed to understand the distribution of electrons and the nature of its molecular orbitals. researchgate.netnrel.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org

Studies on related systems, such as aromatic radical anions, demonstrate that the stability and electronic structure of charged and radical species are significantly influenced by their environment, like a solvent. nih.gov For instance, the dimsyl anion has been shown through DFT calculations to be a potent electron donor, a property relevant to understanding the reactivity of related sulfur-containing anions. conicet.gov.ar The analysis of Mulliken atomic charges and spin densities in radical species provides further insight into their reactivity and the distribution of unpaired electrons. nrel.gov

The electronic structure of anions and radicals derived from this compound is of interest in understanding reaction mechanisms, such as the thermally induced SRN1 reaction, where radical anions act as intermediates. conicet.gov.ar Computational studies can predict the vertical ionization energies of such species, offering insights into their stability and the feasibility of electron transfer processes. nih.gov

Conformational Analysis and Intramolecular Interactions

This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. Techniques like nuclear magnetic resonance (NMR) spectroscopy, complemented by computational methods, are powerful tools for these investigations. researchgate.netcdnsciencepub.com

In related acyclic compounds with oxygen-sulfur interactions, the conformational preferences are governed by a balance of steric and electrostatic interactions. cdnsciencepub.com For instance, in 2-methylsulfonyl-1-phenylethanol, theoretical calculations predicted that conformations allowing for intramolecular hydrogen bonding are more stable in the vapor state. cdnsciencepub.com However, in solution, intermolecular interactions with the solvent can shift the conformational equilibrium. cdnsciencepub.com

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. rsc.orgnih.gov These computational approaches allow for the exploration of reaction mechanisms that may be difficult to study experimentally. rsc.org

For reactions involving species like this compound, DFT methods can be used to model the potential energy surface, mapping out the energetic landscape from reactants to products. nih.gov This includes locating the transition state structures, which represent the highest energy point along the reaction coordinate. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. nih.gov

In the context of enzymatic reactions, quantum chemical modeling can clarify the roles of active site residues and cofactors. diva-portal.org While not directly involving this compound, these studies on enzymes that catalyze reactions of similar molecules demonstrate the power of computational methods to unravel complex reaction mechanisms, including stereoselective steps. diva-portal.org For instance, in the study of organometallic reactions, calculations have shown that considering alternative, less intuitive intermediates can lead to significantly lower predicted reaction barriers. diva-portal.org

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the interactions and movements of molecules over time. tandfonline.compeerj.com These simulations are particularly useful for understanding the behavior of molecules in solution or their interactions with biological macromolecules.

The process of an MD simulation typically involves several steps:

System Setup: The molecule of interest (e.g., a this compound derivative) is placed in a simulation box, often with a solvent like water. peerj.com

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable contacts or high-energy structures. peerj.com

Equilibration: The system is gradually brought to the desired temperature and pressure. peerj.com

Production Run: The simulation is run for a significant length of time to collect data on the trajectories of the atoms. peerj.com

From these trajectories, various properties can be calculated, such as the binding free energy between a ligand and a protein, using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. peerj.com This provides insight into the strength and nature of the intermolecular interactions, including van der Waals and electrostatic contributions. peerj.com

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Models

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. rsc.org

NMR Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts and coupling constants. These predictions are valuable for assigning peaks in experimental spectra and for gaining insight into the electronic environment of the nuclei. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using methods like DFT. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups and to confirm the structure of a compound. nrel.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic transitions within a molecule. nih.gov

For example, in a study of a pyrimidine (B1678525) derivative, DFT calculations were used to optimize the molecular geometry, and the results were compared with X-ray diffraction data. rsc.org The theoretical vibrational frequencies were also calculated and compared with the experimental IR and Raman spectra. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. rsc.org These models often use molecular descriptors derived from computational chemistry to quantify structural features. researchgate.net

The development of a QSRR model typically involves:

Data Set Selection: A series of structurally related compounds with known reactivity data is chosen. unimore.it

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and quantum chemical descriptors. unimore.it

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed reactivity. unimore.it

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. unimore.it

Quantum chemical descriptors, such as HOMO and LUMO energies, atomic charges, and dipole moments, are often used in QSRR studies because they can provide a more detailed and physically meaningful description of the molecular properties that govern reactivity. researchgate.net For example, a study on the decarboxylative Claisen rearrangement of allylic tosylmalonate esters established a linear free-energy relationship, indicating the development of positive charge in the transition state. rsc.org

Advanced Analytical Methodologies in Methylsulfonyl Acetate Research

In-Situ Spectroscopic Monitoring of Methylsulfonyl Acetate (B1210297) Reactions (e.g., FTIR, Raman)

Real-time monitoring of chemical reactions provides invaluable kinetic and mechanistic data. In-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the progress of reactions involving methylsulfonyl acetate.

FTIR Spectroscopy: An electrochemical cell connected via a recycle loop to a transmission FTIR cell can be used to continuously monitor reaction progress. nih.gov This setup allows for the real-time observation of changes in the concentrations of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of their functional groups. For a reaction involving this compound, one could monitor the disappearance of reactant bands and the appearance of product bands, such as the distinct stretches of the sulfonyl (SO₂) and ester (C=O) groups.

Raman Spectroscopy: Raman spectroscopy is particularly effective for monitoring reactions in aqueous and other polar media and is highly sensitive to specific functional groups. In the synthesis of compounds containing a methyl sulfonyl group, Raman spectroscopy has been used as a real-time analytical tool. acs.orgnih.gov The sulfur-oxygen double bond of the methyl sulfonyl group provides a strong and characteristic Raman signal, making it an excellent probe for monitoring reactions where this group is introduced or modified. acs.orgnih.gov For instance, in a reaction forming a methylsulfonyl-containing product, a characteristic band for the S-O bond would appear and its intensity would increase as the reaction proceeds. acs.org

| Technique | Application in this compound Research | Key Advantages |

| In-Situ FTIR | Continuous monitoring of reactant consumption and product formation in a reaction mixture by tracking characteristic infrared absorption bands. nih.gov | Provides real-time kinetic data; allows for mechanistic insights under electrochemical control. nih.gov |

| In-Situ Raman | Real-time analysis of reactions involving the methyl sulfonyl group, which has a strong Raman signal. acs.orgnih.gov | High sensitivity to the sulfonyl group; suitable for use in various solvent systems; enables feedback control in synthesis processes. nih.gov |

Hyphenated Techniques for Reaction Mixture Analysis (e.g., GC-MS, LC-MS for mechanistic intermediates)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex reaction mixtures and identifying trace-level intermediates. nih.govajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ajpaonline.com It is ideal for the analysis of volatile and thermally stable compounds. A reaction mixture containing this compound could be separated on a GC column, and the individual components would then be ionized and detected by the mass spectrometer, providing both qualitative and quantitative data from a single analysis. asiapharmaceutics.info

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile technique used extensively for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. asiapharmaceutics.inforesearchgate.net By coupling HPLC with a mass spectrometer, complex mixtures can be separated, and components can be identified based on their mass-to-charge ratio. agnopharma.com LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by allowing for the fragmentation of selected ions to gain further structural information, which is crucial for identifying novel intermediates in a reaction pathway. researchgate.netagnopharma.com This technique has been successfully used to identify reaction products in syntheses leading to methylsulfonyl-indole derivatives and to quantify related compounds and biosynthetic intermediates in various matrices. epa.govnih.govrsc.org For example, a sample from a reaction involving this compound could be injected into an LC-MS system to separate unreacted starting materials, the main product, and any byproducts or mechanistic intermediates, which can then be identified by their mass spectra. nih.gov

Advanced NMR Techniques for Structural Elucidation of Complex Derivatives (e.g., 2D NMR, solid-state NMR for non-basic purposes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Advanced NMR techniques provide deeper insights into the three-dimensional structure and connectivity of complex molecules. ipb.pt

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for unambiguously assigning the complex structures of this compound derivatives. nptel.ac.in

COSY and TOCSY experiments reveal proton-proton coupling networks within a molecule. ipb.pt

HSQC and HMBC experiments establish correlations between protons and directly bonded or long-range coupled carbons, respectively, helping to piece together the carbon skeleton. ipb.ptnptel.ac.in

NOESY provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. researchgate.net For instance, a NOESY experiment was used to reveal the spatial correlation and confirm the structure of a complex N-methylsulfonyl-indole derivative. researchgate.netnih.gov

Solid-State NMR (SSNMR): While solution NMR provides information on molecules in their solvated state, solid-state NMR probes the structure and dynamics of molecules in their solid form. sdu.dk SSNMR is valuable for characterizing materials that are insoluble or for studying the structure of crystalline and amorphous solids. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of less abundant nuclei like ¹³C. researchgate.net Though paramagnetic centers can complicate spectra, modern SSNMR methods can still be used to assign resonances and provide structural information. sdu.dk This technique can be applied to study the solid-state conformation of this compound derivatives or their co-crystals. mdpi.com

X-ray Crystallography of this compound Co-crystals and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. d-nb.info It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is essential for understanding the structure and properties of this compound derivatives and their co-crystals. mdpi.comd-nb.info

The crystal structures of several derivatives of the closely related methylsulfinyl acetate have been determined using single-crystal X-ray diffraction. iucr.orgnih.govscispace.comnih.gov These studies reveal detailed information about the molecular geometry and the nature of intermolecular interactions, such as C-H···π interactions and weak C-H···O hydrogen bonds, which stabilize the crystal packing. iucr.orgnih.govnih.gov The formation of co-crystals, which contain an active pharmaceutical ingredient and a coformer in a crystalline lattice, can be confirmed by comparing the powder X-ray diffraction (PXRD) pattern of the product to those of the starting materials. google.com

Below are examples of crystallographic data for derivatives of methylsulfinyl-acetate, illustrating the type of information obtained from such analyses.

Table of Crystallographic Data for Methylsulfinyl-Acetate Derivatives

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate | C₁₂H₁₁BrO₄S | Triclinic | P-1 | a = 7.9696 Å, b = 9.1146 Å, c = 10.3100 Å, α = 72.587°, β = 78.716°, γ = 69.082° | iucr.org |

| Isopropyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate | C₁₄H₁₅BrO₄S | Triclinic | P-1 | a = 7.947 Å, b = 10.078 Å, c = 10.868 Å, α = 69.623°, β = 82.027°, γ = 67.409° | nih.gov |

| Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | C₁₃H₁₄O₄S | Triclinic | P-1 | a = 7.9331 Å, b = 8.1097 Å, c = 10.7017 Å, α = 71.601°, β = 81.107°, γ = 84.303° | scispace.com |

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of chemical compounds. als-japan.com CV can quickly determine the electrode potential at which a compound is oxidized or reduced and provide information about the stability of the resulting species. als-japan.com

In a typical CV experiment, the potential of a working electrode immersed in a solution of the analyte is scanned linearly in a triangular waveform, and the resulting current is measured. als-japan.com The resulting plot of current versus potential, a voltammogram, provides a fingerprint of the compound's electrochemical behavior. For a reversible redox process, the peak current is described by the Randles-Sevcik equation, which relates the current to the analyte concentration and the scan rate. als-japan.com The kinetics of the electron transfer reaction can be studied by analyzing how the peak separation changes with the scan rate. als-japan.com

Cyclic voltammetry has been performed on compounds related to this compound to study their electrochemical behavior. rsc.org For instance, the CV of a substrate can be measured in a solvent mixture like acetonitrile (B52724)/water with a supporting electrolyte. rsc.org Such experiments on this compound could reveal its oxidation and reduction potentials and the stability of its radical ions, providing insight into its reactivity in electron transfer reactions.

Emerging Research Directions and Future Perspectives for Methylsulfonyl Acetate Chemistry

Sustainable and Bio-Inspired Approaches in Methylsulfonyl Acetate (B1210297) Synthesis and Utilization

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. For methylsulfonyl acetate, research is shifting towards greener synthetic routes and bio-inspired applications that minimize waste and environmental impact.

Detailed Research Findings: A key area of focus is the replacement of hazardous reagents and solvents. Traditional syntheses of sulfones often rely on chlorinated solvents like dichloromethane (B109758). nih.gov A greener approach involves using acetic acid as a solvent, which allows the reaction to proceed efficiently at room temperature, thereby reducing energy consumption and avoiding harmful solvents. nih.gov This method has been successfully applied to the synthesis of various methyl sulphones from allyl alcohols and sodium methyl sulfinates. nih.gov

Bio-inspired catalysis represents another promising frontier. While direct enzymatic synthesis of this compound is an area for future exploration, analogous processes provide a strong proof of concept. For instance, the biocatalytic synthesis of anisyl acetate has been achieved with high efficiency using lipase (B570770) enzymes in novel solvent systems like sponge-like ionic liquids (SLILs). researchgate.net This approach not only yields a nearly solvent-free product but also allows the catalyst/solvent system to be recycled for multiple cycles. researchgate.net The principles from such systems could be adapted for this compound, potentially using esterases or other hydrolases for its synthesis or selective transformations, aligning with the principles of green chemistry.

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Alternative Solvents | Using acetic acid instead of dichloromethane in sulfone synthesis. nih.gov | Reduced toxicity, improved safety, room temperature conditions. |

| Biocatalysis | Hypothetical use of lipases or esterases for synthesis or modification. | High selectivity, mild reaction conditions, biodegradable catalysts. researchgate.net |

| Ionic Liquids | Use of recyclable reaction media like SLILs. researchgate.net | Simplified product separation, catalyst recycling, reduced solvent waste. |

Integration of this compound in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, precise process control, and improved scalability. nih.govresearchgate.net The integration of this compound into these systems could unlock new synthetic possibilities and improve the efficiency of existing ones.

Detailed Research Findings: Microreactors provide superior heat and mass transfer, enabling reactions to be run under conditions that are inaccessible or dangerous in batch mode. beilstein-journals.org This is particularly relevant for reactions involving highly unstable intermediates or exothermic processes. The synthesis of this compound, which can involve reactive reagents like methyl sulfonyl chloride, could be made safer and more controllable in a flow system.

Furthermore, flow chemistry allows for "flash chemistry," where precise control over very short residence times (often on the order of seconds) can be used to generate and trap highly unstable species before they decompose. beilstein-journals.org This could enable novel transformations of the this compound backbone. For instance, flow electrochemistry in microreactors has been used for anodic oxidation to generate reactive intermediates that are immediately consumed in a subsequent reaction step, a strategy that could be applied to functionalize this compound or its derivatives. tue.nl The ability to telescope multiple reaction steps into a single continuous flow sequence without intermediate purification can dramatically increase efficiency, as demonstrated in the synthesis of complex molecules like cyproterone (B1669671) acetate. nih.gov

| Technology | Advantage | Relevance for this compound Chemistry |

| Microreactors | Superior heat/mass transfer, precise temperature control. beilstein-journals.org | Safer handling of exothermic reactions and reactive intermediates. |

| Flow Chemistry | Precise control of residence time, easy scalability. nih.govresearchgate.net | Enables "flash chemistry" with unstable intermediates; seamless scaling from lab to production. |

| Telescoped Synthesis | Combining multiple reaction steps without isolation. nih.gov | Increased overall yield and efficiency for multi-step syntheses involving this compound. |

Exploration of this compound in Materials Science (e.g., polymer synthesis, functional materials)

The unique electronic properties imparted by the methylsulfonyl group make this compound an interesting building block for new materials. Its potential is being explored in the development of specialty polymers and functional materials that respond to external stimuli. utk.edu

Detailed Research Findings: this compound is already identified as a key intermediate for creating polymer additives. Beyond this, it holds potential as a monomer precursor for synthesizing functional polymers. The strong electron-withdrawing nature of the sulfonyl group can significantly influence the properties of a polymer chain.

The synthesis of other sulfonated polymers provides a roadmap for this exploration. For example, sulfonated block copolymers have been created and used as catalytic membranes for chemical reactions like esterification. nih.gov Similarly, polymers functionalized with sulfonic acid groups have been developed as pseudo-homogeneous catalysts. nih.gov By modifying this compound, it could be converted into a monomer and incorporated into polymer backbones to create materials with tailored properties for applications in:

Functional Coatings: The polarity of the sulfonyl group could enhance adhesion and barrier properties.

Separation Membranes: Polymers containing this moiety could exhibit selective permeability for gases or liquids.

Stimuli-Responsive Materials: The sulfonyl group could interact with electric fields or other stimuli, making it a component for sensors or actuators. utk.edu

| Material Type | Potential Role of this compound | Example Application |

| Polymer Additives | Used as an intermediate in their synthesis. | Improving thermal stability or flame retardancy of plastics. |

| Functional Polymers | As a monomer precursor to introduce sulfonyl groups. | Creating catalytic membranes for esterification reactions. nih.gov |

| Stimuli-Responsive Materials | Imparting polarity and reactivity to a polymer matrix. utk.edu | Development of novel sensors and actuators. |

Development of this compound-Derived Probes for Chemical Biology (mechanistic studies, not drug-related)

Chemical probes are small molecules designed to study biological systems by selectively interacting with proteins or other biomolecules. researchgate.net The inherent reactivity of this compound makes its core structure a candidate for the development of novel probes for mechanistic studies in chemical biology.

Detailed Research Findings: A typical chemical probe consists of a reactive group (the "warhead"), a linker, and a reporter tag (e.g., a fluorophore or biotin). mq.edu.au The methylsulfonyl group can act as an electrophile, capable of forming covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine. This makes the methylsulfonyl moiety a potential warhead.

By chemically modifying the this compound structure—for instance, by attaching a fluorescent tag via the acetate portion—it could be transformed into a chemical probe. sigmaaldrich.com Such a probe could be used to:

Identify Protein Targets: By incubating the probe with cell lysates, proteins that become covalently labeled can be identified using techniques like mass spectrometry, revealing potential binding partners. mq.edu.au

Map Active Sites: If a probe shows selectivity for a particular enzyme, it can help map the binding site and identify key nucleophilic residues involved in catalysis.

Visualize Protein Localization: A fluorescently tagged probe could allow researchers to visualize the subcellular location of its target proteins using microscopy.

This approach focuses on creating tools to understand fundamental biological processes, distinct from the development of therapeutic drugs. escholarship.org

| Probe Component | Corresponding Part in a this compound-Derived Probe | Function |

| Warhead | Methylsulfonyl group | Covalently reacts with nucleophilic amino acid residues (e.g., cysteine). |

| Scaffold/Linker | Acetate backbone (modified) | Connects the warhead to the reporter tag. |

| Reporter Tag | Attached fluorophore or affinity tag (e.g., biotin) | Enables detection and purification of labeled proteins. mq.edu.ausigmaaldrich.com |

Mechanistic Insights into Environmental Transformations (e.g., degradation pathways in natural systems)

Understanding how synthetic compounds transform in the environment is crucial for assessing their ecological impact. Research into the degradation of organosulfonates provides a framework for predicting the environmental fate of this compound.

Detailed Research Findings: this compound contains two key functional groups that will dictate its degradation: an ester linkage and a carbon-sulfur bond. In natural systems, the most probable first step is the enzymatic or abiotic hydrolysis of the ester bond. This would break the molecule into two simpler components: acetic acid and methanesulfonic acid.

Acetic acid is a ubiquitous and readily biodegradable molecule, serving as a central metabolite for countless microorganisms. The environmental fate would then depend on the transformation of methanesulfonic acid. Studies on the bacterial degradation of other organosulfonates show that microorganisms have evolved specific pathways to cleave the stable carbon-sulfur bond. researchgate.net General mechanisms include:

Oxygenation: An oxygen atom is added to the carbon attached to the sulfonate group, destabilizing the C-S bond and leading to the release of sulfite (B76179) (SO₃²⁻). researchgate.net

Reductive Desulfonation: A formally reductive reaction cleaves the C-S bond, although the specific mechanisms are not fully identified. researchgate.net

In either case, the ultimate fate is the cleavage of the sulfonate group, which can be utilized by sulfate-reducing bacteria, and the degradation of the remaining carbon skeleton. This suggests that this compound is unlikely to persist long-term in environments with active microbial communities.

| Transformation Step | Reactant | Products | Biological Process |

| 1. Hydrolysis | This compound | Acetic acid + Methanesulfonic acid | Enzymatic (esterase) or abiotic hydrolysis. |

| 2. Desulfonation | Methanesulfonic acid | Formaldehyde + Sulfite | Bacterial monooxygenase activity. researchgate.net |

| 3. Metabolism | Acetic acid, Formaldehyde, Sulfite | CO₂, H₂O, Biomass, Sulfate | Central metabolic pathways. researchgate.net |

High-Throughput Experimentation and Data Science in this compound Research

High-throughput experimentation (HTE) is a paradigm shift in chemical research that uses miniaturization, automation, and parallel processing to dramatically accelerate the pace of discovery. youtube.comresearchgate.net Applying HTE and associated data science techniques to this compound can rapidly optimize its synthesis and uncover new applications.

Detailed Research Findings: HTE workflows allow researchers to perform hundreds or even thousands of experiments in parallel using multi-well plates, consuming minimal amounts of reagents. youtube.com For this compound, this technology could be applied to:

Reaction Optimization: Rapidly screen a wide array of catalysts, solvents, temperatures, and base combinations to find the most efficient and sustainable conditions for its synthesis.

Library Synthesis: Create large libraries of this compound derivatives by reacting it with a diverse set of nucleophiles in a parallel format. These libraries can then be screened for various properties. youtube.com

Data-Driven Discovery: HTE generates vast, highly structured datasets. This data is ideal for training machine learning algorithms to predict reaction outcomes or identify trends that would be missed in traditional, low-throughput research. youtube.com This can lead to the development of "self-driving labs" where AI proposes new molecular structures and reaction conditions, which are then tested automatically.

The integration of HTE with rapid analytical methods, such as high-throughput liquid chromatography-mass spectrometry (LC-MS), ensures that the data generated is of high quality and can be analyzed efficiently. researchgate.netnih.gov

| HTE Application | Objective | Expected Outcome |

| Synthesis Optimization | Find the most efficient reaction conditions. | A more cost-effective and sustainable manufacturing process for this compound. youtube.com |

| Derivative Library Synthesis | Rapidly create a diverse set of new molecules. | Discovery of new compounds with useful properties for materials or biological applications. youtube.com |

| Data Science & AI | Build predictive models from experimental data. | Accelerated discovery of new reactions and molecular structures with desired functions. youtube.com |

Q & A

Q. What advanced computational methods validate this compound’s thermodynamic and kinetic behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.